Homoarbutin
Overview
Description
Homoarbutin is a natural product that can be found in certain plant species . It is a β-glucoside derived from hydroquinone .
Synthesis Analysis
Homoarbutin can be synthesized from acetobromglucose and Hydroquinone . In a study, the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .
Molecular Structure Analysis
Homoarbutin is a hydroquinone glycoside . The three-dimensional structure was predicted, and the compounds folic acid, scutellarin, and homoarbutin were selected as top hits in virtual screening .
Chemical Reactions Analysis
Homoarbutin is involved in various chemical reactions. For instance, it was observed to bind in the active site of LdDOHH stabilizing the structure by making hydrogen bonds in the active site .
Scientific Research Applications
Determination and Quality Control
- Homoarbutin can be accurately determined in various species of the plant genus Pyrola using High-Performance Liquid Chromatography (HPLC), as demonstrated by Wang Meng-yue (2002). This method is useful for quality control in herbal products containing Pyrola species, which include homoarbutin as a component (Wang Meng-yue, 2002).
Anti-Inflammatory and Antioxidant Effects
- A study by Jung-Sik Park and Hyung-Ho Lim (2019) explored the effects of homoarbutin on osteoclast differentiation and bone resorption, suggesting its potential in treatments related to bone health (Park & Lim, 2019).
Biochemical Analysis and Isolation
- Yi-Lei Chen et al. (2007) isolated new derivatives of homoarbutin from the whole plants of Pyrola calliantha. This work contributes to the understanding of the chemical diversity and potential applications of homoarbutin and its derivatives (Chen et al., 2007).
Extraction and Comparative Content Analysis
- The study by C. Sasaki et al. (2014) investigated the extraction of arbutin, a compound related to homoarbutin, from various parts of the Japanese pear. This research aids in understanding the distribution of arbutin-like compounds in different plant parts, which can be applicable to homoarbutin as well (Sasaki et al., 2014).
Therapeutic and Cosmetic Applications
- A comprehensive review by P. Migas and M. Krauze-Baranowska (2015) discusses the biological activity of arbutin and its derivatives, highlighting their potential applications in therapy and cosmetics. This review provides insights into the broader context of homoarbutin's relatives in various applications (Migas & Krauze-Baranowska, 2015).
Safety And Hazards
When handling Homoarbutin, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHDSMGFVANCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315031 | |
Record name | HOMOARBUTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoarbutin | |
CAS RN |
25712-94-1 | |
Record name | HOMOARBUTIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HOMOARBUTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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